molecular formula C14H10O3S B2534076 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 175654-37-2

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2534076
M. Wt: 258.29
InChI Key: KHQKCSLSMCULSA-HWKANZROSA-N
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Description

Molecular Structure Analysis

In the molecule, the prop-2-en-1-one (enone) fragment is close to planar and it subtends dihedral angles of 5.3 (4)° with respect to the thiophene and benzene rings .

Scientific Research Applications

Anticancer Activity

One study has explored sulfur-containing heterocyclic analogs, including compounds related to the chemical structure , for their anticancer potential. These compounds were found to induce apoptosis and arrest laryngeal carcinoma cells in the Sub-G1 phase, suggesting their utility in cancer therapy. The research highlights the importance of the hydroxyl group in the compound's anticancer activity and suggests its potential in combination therapy for enhancing drug bioavailability (Haridevamuthu et al., 2023).

Polymer Solar Cells

In the domain of renewable energy, a copolymer incorporating a similar thiophene structure has been synthesized and used as the donor material in high-efficiency polymer solar cells. This research demonstrates the potential of such compounds in improving solar cell efficiency through enhanced chain packing and photovoltaic performance (Qin et al., 2009).

Molecular Structure Analysis

Another study focused on the synthesis, crystal structure, and DFT calculations of a compound combining 2H-1,3-benzodioxol-5-yl and phenyl prop-2-enoate moieties. This work provides insights into the molecular structure and electronic properties, offering a basis for evaluating biological applications (Jayaraj & Desikan, 2020).

Electrochromic Properties

Research into novel copolymers containing carbazole and thiophene derivatives reveals their promising electrochromic properties. Such compounds could be applied in smart windows and displays, highlighting the versatility of thiophene-based compounds in materials science (Aydın & Kaya, 2013).

Mechanistic Insights into Hydrodesulfurization

A study exploring the insertion of rhodium into the carbon-sulfur bond of thiophene sheds light on the mechanisms underlying the hydrodesulfurization reaction, a key process in petroleum refining. This research points to the potential of such molecular interactions in designing more efficient catalysts for removing sulfur from crude oil (Jones & Dong, 1991).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c15-11(14-2-1-7-18-14)5-3-10-4-6-12-13(8-10)17-9-16-12/h1-8H,9H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQKCSLSMCULSA-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one

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